Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C21H23ClN4O3 and a molecular weight of 414.89 g/mol . This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and an ethyl ester group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with ethyl 4-oxopiperidine-1-carboxylate . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential neuroprotective and anti-neuroinflammatory properties. The compound shows promise in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Antimicrobial Activity: Studies have shown its potential as an antimicrobial agent, effective against various bacterial strains.
Pharmacological Research: The compound is used in the development of new drugs targeting specific molecular pathways involved in inflammation and cell death.
Mechanism of Action
The mechanism of action of Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves the inhibition of key enzymes and receptors. It has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like TNF-α and nitric oxide . Additionally, it modulates the endoplasmic reticulum stress response, preventing apoptosis in neuronal cells .
Comparison with Similar Compounds
Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate can be compared with other quinazoline derivatives and piperazine-containing compounds:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also contains a piperazine ring and exhibits significant antibacterial activity.
Indole Derivatives: Compounds like indole-3-acetic acid share similar biological activities, including anti-inflammatory and neuroprotective effects.
This compound stands out due to its unique combination of a quinazoline core and a piperazine ring, which contributes to its diverse pharmacological properties.
Properties
Molecular Formula |
C22H25ClN4O3 |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H25ClN4O3/c1-3-30-22(29)27-10-8-26(9-11-27)21-24-14(2)20-18(25-21)12-16(13-19(20)28)15-4-6-17(23)7-5-15/h4-7,16H,3,8-13H2,1-2H3 |
InChI Key |
SFFVFDRIELVHKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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